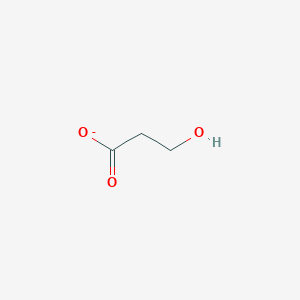

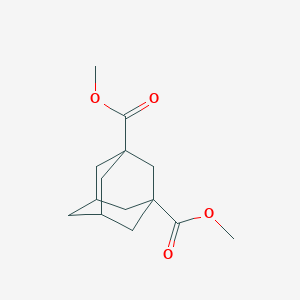

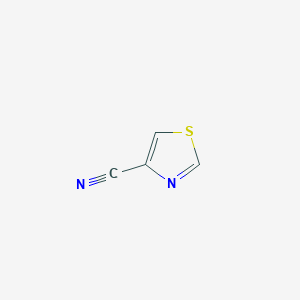

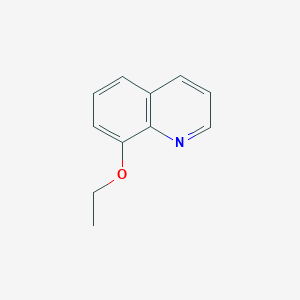

![molecular formula C44H76O5 B073360 [(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoate CAS No. 1487-52-1](/img/structure/B73360.png)

[(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoate, commonly known as HPMCAS, is a synthetic polymer used in the pharmaceutical industry for its ability to improve the solubility and bioavailability of poorly soluble drugs. HPMCAS is a member of the family of hydroxypropyl methylcellulose (HPMC) derivatives and is widely used as an excipient in drug formulations.

Mécanisme D'action

The mechanism of action of [(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoateAS is based on its ability to form a protective barrier around the drug particles, preventing their aggregation and improving their solubility in the gastrointestinal tract. [(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoateAS can also interact with the mucus layer in the intestine, facilitating the transport of the drug across the intestinal membrane.

Effets Biochimiques Et Physiologiques

[(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoateAS is considered to be biocompatible and biodegradable, with low toxicity and immunogenicity. It is metabolized by enzymes in the gastrointestinal tract and excreted in the feces. [(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoateAS has been shown to have minimal impact on the absorption of nutrients and other drugs, making it a safe and effective excipient for drug formulations.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using [(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoateAS in lab experiments is its ability to improve the solubility and bioavailability of poorly soluble drugs, which can lead to more accurate and reliable results. [(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoateAS is also easy to handle and can be used in a variety of drug delivery systems. However, [(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoateAS can be sensitive to pH and temperature changes, which can affect its performance. In addition, the synthesis of [(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoateAS can be complex and time-consuming, which may limit its use in certain applications.

Orientations Futures

There are several future directions for research on [(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoateAS, including the development of new synthesis methods to improve its performance and reduce its cost. There is also a need for more studies on the long-term effects of [(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoateAS on human health, as well as its potential applications in targeted drug delivery systems. Finally, the use of [(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoateAS in combination with other polymers and excipients should be explored to enhance its performance and versatility.

Méthodes De Synthèse

[(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoateAS is synthesized by the reaction of [(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoate with methacrylic acid and hydroxypropyl methacrylate. The resulting polymer is then esterified with fatty acids, such as lauric, palmitic, or stearic acid, to produce [(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoateAS. The synthesis process is typically carried out in a solvent, such as acetone or ethanol, under controlled conditions of temperature and pressure.

Applications De Recherche Scientifique

[(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoateAS has been extensively studied for its application in drug delivery systems. It is commonly used as a coating material for oral solid dosage forms, such as tablets and capsules, to improve their stability and dissolution rate. [(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoateAS can also be used as a matrix material for sustained-release formulations, as well as a carrier for poorly soluble drugs.

Propriétés

Numéro CAS |

1487-52-1 |

|---|---|

Nom du produit |

[(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoate |

Formule moléculaire |

C44H76O5 |

Poids moléculaire |

685.1 g/mol |

Nom IUPAC |

[(2S)-1-hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C44H76O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-33-37-44(46)49-42(39-47-38-41-34-30-29-31-35-41)40-48-43(45)36-32-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,29-31,34-35,42H,3-16,19-28,32-33,36-40H2,1-2H3/b18-17-/t42-/m0/s1 |

Clé InChI |

AJMOVVFVYJNDBQ-QIQFVIEISA-N |

SMILES isomérique |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COCC1=CC=CC=C1)OC(=O)CCCCCCC/C=C\CCCCCCCC |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COCC1=CC=CC=C1)OC(=O)CCCCCCCC=CCCCCCCCC |

SMILES canonique |

CCCCCCCCCCCCCCCC(=O)OCC(COCC1=CC=CC=C1)OC(=O)CCCCCCCC=CCCCCCCCC |

Synonymes |

[S,(+)]-3-O-Benzyl-2-O-oleoyl-1-O-palmitoyl-L-glycerol |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.